molecular formula C23H18N2O2 B2934340 (4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 297142-64-4

(4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2934340
CAS No.: 297142-64-4
M. Wt: 354.409
InChI Key: JNNHMNWUDAXVNG-CJLVFECKSA-N
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Description

(4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound with a complex structure. It belongs to the class of pyrazolones, which are known for their diverse biological activities. This compound is characterized by its unique molecular framework, which includes a pyrazolone core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3-phenoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

(4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    3-phenoxybenzaldehyde: Another precursor used in the synthesis.

    Other pyrazolones: Compounds with similar core structures but different substituents.

Uniqueness

(4E)-3-methyl-4-[(3-phenoxyphenyl)methylidene]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy and phenyl groups, along with the pyrazolone core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4E)-5-methyl-4-[(3-phenoxyphenyl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-17-22(23(26)25(24-17)19-10-4-2-5-11-19)16-18-9-8-14-21(15-18)27-20-12-6-3-7-13-20/h2-16H,1H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNHMNWUDAXVNG-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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